1,3-Dioxoisoindolin-2-yl 4-methylpentanoate
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Overview
Description
1,3-Dioxoisoindolin-2-yl 4-methylpentanoate is an organic compound with the molecular formula C13H13NO4. It is a solid, white crystalline substance that is soluble in various organic solvents such as ethanol and dimethylformamide. This compound is known for its stability and is widely used as an intermediate in organic synthesis .
Preparation Methods
The synthesis of 1,3-Dioxoisoindolin-2-yl 4-methylpentanoate typically involves organic synthesis reactions. One common method is the cyclization reaction between isoindolin-2-one and 4-methylpentanoic acid ester. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,3-Dioxoisoindolin-2-yl 4-methylpentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols.
Scientific Research Applications
1,3-Dioxoisoindolin-2-yl 4-methylpentanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of novel organic molecules.
Biology: This compound is studied for its potential biological activities, including its effects on various cell lines.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals, herbicides, colorants, dyes, polymer additives, and photochromic materials
Mechanism of Action
The mechanism of action of 1,3-Dioxoisoindolin-2-yl 4-methylpentanoate involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1,3-Dioxoisoindolin-2-yl 4-methylpentanoate can be compared with other similar compounds, such as:
1,3-Dioxoisoindolin-2-yl 2-methylbutanoate: Similar in structure but with a different alkyl chain length.
Methyl 5-(1,3-dioxoisoindolin-2-yl)-4-oxopentanoate: Another related compound with a different functional group. These compounds share similar chemical properties but may differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C14H15NO4 |
---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 4-methylpentanoate |
InChI |
InChI=1S/C14H15NO4/c1-9(2)7-8-12(16)19-15-13(17)10-5-3-4-6-11(10)14(15)18/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
RSNYTVAGEDHPJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(=O)ON1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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